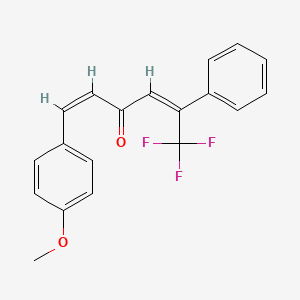
(1Z,4Z)-6,6,6-trifluoro-1-(4-methoxyphenyl)-5-phenylhexa-1,4-dien-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1Z,4Z)-6,6,6-trifluoro-1-(4-methoxyphenyl)-5-phenylhexa-1,4-dien-3-one is an organic compound that belongs to the class of hexa-1,4-dien-3-ones
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1Z,4Z)-6,6,6-trifluoro-1-(4-methoxyphenyl)-5-phenylhexa-1,4-dien-3-one typically involves the condensation of appropriate starting materials under specific conditions. One common method involves the mixed aldol condensation reaction between benzalacetone and substituted benzaldehydes in the presence of a strong base . The reaction conditions, such as temperature and solvent, can significantly influence the yield and purity of the final product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
化学反応の分析
Types of Reactions
(1Z,4Z)-6,6,6-trifluoro-1-(4-methoxyphenyl)-5-phenylhexa-1,4-dien-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The trifluoromethyl and methoxyphenyl groups can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, including temperature, solvent, and catalyst, play a crucial role in determining the reaction outcome.
Major Products
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.
科学的研究の応用
(1Z,4Z)-6,6,6-trifluoro-1-(4-methoxyphenyl)-5-phenylhexa-1,4-dien-3-one has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, such as antioxidant properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of complex molecules.
作用機序
The mechanism of action of (1Z,4Z)-6,6,6-trifluoro-1-(4-methoxyphenyl)-5-phenylhexa-1,4-dien-3-one involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to modulate various biochemical processes, such as enzyme inhibition or activation, receptor binding, and signal transduction pathways. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
(1Z,4Z)-1,5-Bis(4-methoxyphenyl)-1,4-pentadien-3-one: Similar structure but lacks the trifluoromethyl group.
1,5-Diphenylpenta-1,4-dien-3-one: Another related compound with different substituents.
Uniqueness
The presence of the trifluoromethyl group in (1Z,4Z)-6,6,6-trifluoro-1-(4-methoxyphenyl)-5-phenylhexa-1,4-dien-3-one imparts unique chemical properties, such as increased lipophilicity and metabolic stability. These properties can enhance the compound’s biological activity and make it a valuable candidate for various applications.
特性
IUPAC Name |
(1Z,4Z)-6,6,6-trifluoro-1-(4-methoxyphenyl)-5-phenylhexa-1,4-dien-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15F3O2/c1-24-17-11-8-14(9-12-17)7-10-16(23)13-18(19(20,21)22)15-5-3-2-4-6-15/h2-13H,1H3/b10-7-,18-13- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVFLTHZMFKDRPZ-MRJMLVAMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=CC(=O)C=C(C2=CC=CC=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C\C(=O)/C=C(/C2=CC=CC=C2)\C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15F3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

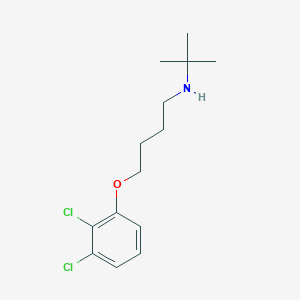
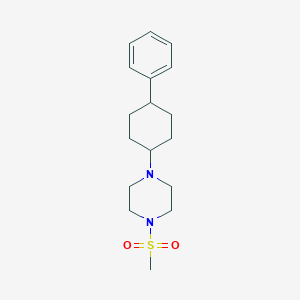
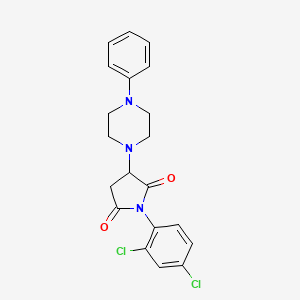
![2-hydroxy-5-({[2-(2-methoxyethyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)benzoic acid](/img/structure/B4952979.png)
![1-[(4-Chlorophenyl)methyl]-4-[[2-(trifluoromethyl)phenyl]methyl]piperazine](/img/structure/B4952993.png)
![N-[(E)-3-(benzylamino)-3-oxo-1-phenylprop-1-en-2-yl]-4-butoxybenzamide](/img/structure/B4953001.png)
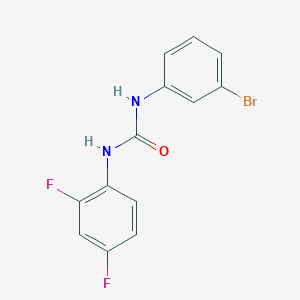
![3,5-dichloro-N-[5-(5,6-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-4-methoxybenzamide](/img/structure/B4953028.png)
![1-(cyclopropylmethyl)-N-methyl-5-[2-(methylthio)benzoyl]-N-(1,3-thiazol-4-ylmethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide](/img/structure/B4953031.png)
![1-(4-chlorophenoxy)-3-[cyclohexyl(ethyl)amino]-2-propanol hydrochloride](/img/structure/B4953035.png)
![3-allyl-5-{3,5-dichloro-4-[2-(3-methoxyphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4953050.png)
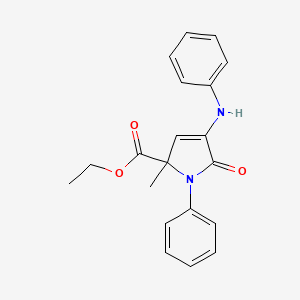
![N-{[3-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-2-methylbenzamide](/img/structure/B4953061.png)
